molecular formula C19H20N2O5 B2520365 2-(3-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide CAS No. 922001-09-0

2-(3-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide

Cat. No. B2520365
CAS RN: 922001-09-0
M. Wt: 356.378
InChI Key: VTKAXCRCNGWPII-UHFFFAOYSA-N
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Description

2-(3-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide is a useful research compound. Its molecular formula is C19H20N2O5 and its molecular weight is 356.378. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitumor Activities

One significant area of research involves the synthesis of novel compounds with potential chemotherapeutic applications. For instance, derivatives synthesized from 3-methoxyphenol, a structurally related moiety, have been investigated for their antimicrobial activity against various gram-positive and gram-negative bacteria, as well as fungi. Additionally, some of these compounds exhibited antiproliferative activity against human tumor cell lines, including A549 lung and MCF7 breast cancer cell lines, underscoring their potential as chemotherapeutic agents (Kaya et al., 2017). This research highlights the importance of structural modifications in enhancing biological activity, which could be relevant for compounds structurally related to "2-(3-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide".

Potential as Akt and FAK Inhibitors

In another study, new 1,3,4-oxadiazole derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The study revealed that some derivatives exhibited significant anticancer activity, potentially through mechanisms involving apoptosis induction, caspase-3 activation, and inhibition of critical signaling pathways like Akt and FAK. These findings suggest that compounds with similar structural frameworks might also possess similar biological activities, thereby offering a new avenue for the development of anticancer drugs (Altıntop et al., 2018).

Antioxidant Properties

Furthermore, bromophenols isolated from marine sources have demonstrated potent antioxidant activities. These compounds, structurally diverse and rich in bromine and hydroxyl groups, show significant free radical scavenging capabilities. Their potent antioxidant activities suggest that structurally related compounds, including "this compound", might also exhibit similar properties, beneficial in combating oxidative stress-related diseases (Li et al., 2011).

properties

IUPAC Name

2-(3-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-21-8-9-25-17-7-6-13(10-16(17)19(21)23)20-18(22)12-26-15-5-3-4-14(11-15)24-2/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKAXCRCNGWPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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